1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one
CAS No.:
Cat. No.: VC20536209
Molecular Formula: C21H16O
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16O |
|---|---|
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | 3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H |
| Standard InChI Key | LTWFSMHHLMTFFU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the chalcone family, featuring a biphenyl moiety at the 1-position and a phenyl group at the 3-position of the propenone backbone. Its molecular formula is C₂₁H₁₆O, with a molecular weight of 284.35 g/mol . Key structural and spectral characteristics include:
The E-configuration of the α,β-unsaturated ketone is critical for its bioactivity, as it facilitates electron delocalization and interaction with cellular targets .
Synthesis and Industrial Production
Claisen-Schmidt Condensation
The primary synthetic route involves the Claisen-Schmidt condensation between 4-biphenylcarboxaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH or KOH in ethanol/methanol) . This method yields the target compound with high stereoselectivity for the E-isomer:
Optimized conditions (room temperature, 76–98% yields) ensure scalability for industrial production .
Palladium-Catalyzed Approaches
Recent advances utilize palladium catalysts for one-pot syntheses, enhancing efficiency and reducing waste. For example, carbonylative Sonogashira coupling followed by selective hydrogenation achieves yields >60% .
Pharmacological Activities
Anticancer Activity
The compound exhibits potent cytotoxicity against multiple cancer cell lines:
Notably, it outperforms cisplatin in某些 models, with selectivity indices (SI) >33 against non-tumoral cells .
Anti-Inflammatory and Antioxidant Effects
The compound inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing prostaglandin E₂ (PGE₂) levels by 70% at 10 μM. Its antioxidant capacity, measured via DPPH assay, shows EC₅₀ values comparable to ascorbic acid .
Antimicrobial Properties
Against Staphylococcus aureus and Candida albicans, minimum inhibitory concentrations (MICs) range from 1.61–5.28 μg/mL, attributed to membrane disruption and enzyme inhibition .
Mechanism of Action
Apoptosis Induction
The compound activates caspase-3/7 and upregulates Bax/Bcl-2 ratios, triggering mitochondrial apoptosis . Molecular docking studies reveal strong binding affinity (−9.2 kcal/mol) to Bcl-2’s hydrophobic pocket .
Enzyme Inhibition
It competitively inhibits topoisomerase I (Ki = 0.8 μM) and NF-κB (IC₅₀ = 3.94 μM), disrupting DNA replication and inflammatory signaling .
Comparative Analysis with Analogues
Future Directions
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